Cas no 905683-24-1 (N-(5-oxo-1-phenylpyrrolidin-3-yl)thiophene-2-sulfonamide)

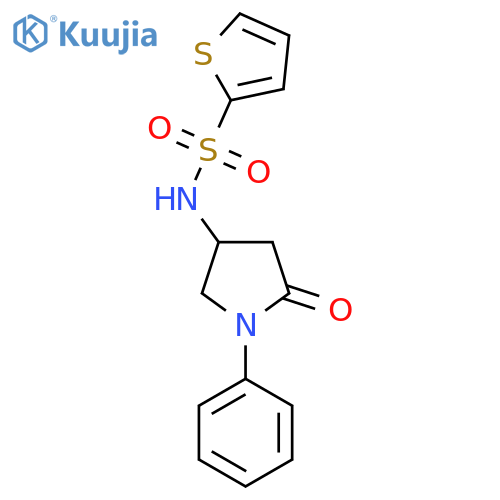

905683-24-1 structure

商品名:N-(5-oxo-1-phenylpyrrolidin-3-yl)thiophene-2-sulfonamide

N-(5-oxo-1-phenylpyrrolidin-3-yl)thiophene-2-sulfonamide 化学的及び物理的性質

名前と識別子

-

- N-(5-oxo-1-phenylpyrrolidin-3-yl)thiophene-2-sulfonamide

- AB00679444-01

- MLS001239288

- CHEMBL1904334

- F2541-0015

- AKOS024658624

- HMS3034H04

- SMR000808618

- 905683-24-1

-

- インチ: 1S/C14H14N2O3S2/c17-13-9-11(10-16(13)12-5-2-1-3-6-12)15-21(18,19)14-7-4-8-20-14/h1-8,11,15H,9-10H2

- InChIKey: QEPPWWSNJAJINP-UHFFFAOYSA-N

- ほほえんだ: S(C1=CC=CS1)(NC1CC(N(C2C=CC=CC=2)C1)=O)(=O)=O

計算された属性

- せいみつぶんしりょう: 322.04458466g/mol

- どういたいしつりょう: 322.04458466g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 5

- 重原子数: 21

- 回転可能化学結合数: 4

- 複雑さ: 483

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 1

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 103Ų

- 疎水性パラメータ計算基準値(XlogP): 1.7

N-(5-oxo-1-phenylpyrrolidin-3-yl)thiophene-2-sulfonamide 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Life Chemicals | F2541-0015-4mg |

N-(5-oxo-1-phenylpyrrolidin-3-yl)thiophene-2-sulfonamide |

905683-24-1 | 90%+ | 4mg |

$66.0 | 2023-05-16 | |

| Life Chemicals | F2541-0015-5mg |

N-(5-oxo-1-phenylpyrrolidin-3-yl)thiophene-2-sulfonamide |

905683-24-1 | 90%+ | 5mg |

$69.0 | 2023-05-16 | |

| Life Chemicals | F2541-0015-20mg |

N-(5-oxo-1-phenylpyrrolidin-3-yl)thiophene-2-sulfonamide |

905683-24-1 | 90%+ | 20mg |

$99.0 | 2023-05-16 | |

| Life Chemicals | F2541-0015-5μmol |

N-(5-oxo-1-phenylpyrrolidin-3-yl)thiophene-2-sulfonamide |

905683-24-1 | 90%+ | 5μl |

$63.0 | 2023-05-16 | |

| Life Chemicals | F2541-0015-10μmol |

N-(5-oxo-1-phenylpyrrolidin-3-yl)thiophene-2-sulfonamide |

905683-24-1 | 90%+ | 10μl |

$69.0 | 2023-05-16 | |

| Life Chemicals | F2541-0015-3mg |

N-(5-oxo-1-phenylpyrrolidin-3-yl)thiophene-2-sulfonamide |

905683-24-1 | 90%+ | 3mg |

$63.0 | 2023-05-16 | |

| Life Chemicals | F2541-0015-100mg |

N-(5-oxo-1-phenylpyrrolidin-3-yl)thiophene-2-sulfonamide |

905683-24-1 | 90%+ | 100mg |

$248.0 | 2023-05-16 | |

| Life Chemicals | F2541-0015-2mg |

N-(5-oxo-1-phenylpyrrolidin-3-yl)thiophene-2-sulfonamide |

905683-24-1 | 90%+ | 2mg |

$59.0 | 2023-05-16 | |

| Life Chemicals | F2541-0015-2μmol |

N-(5-oxo-1-phenylpyrrolidin-3-yl)thiophene-2-sulfonamide |

905683-24-1 | 90%+ | 2μl |

$57.0 | 2023-05-16 | |

| Life Chemicals | F2541-0015-25mg |

N-(5-oxo-1-phenylpyrrolidin-3-yl)thiophene-2-sulfonamide |

905683-24-1 | 90%+ | 25mg |

$109.0 | 2023-05-16 |

N-(5-oxo-1-phenylpyrrolidin-3-yl)thiophene-2-sulfonamide 関連文献

-

Rajesh G. Gonnade Org. Biomol. Chem., 2016,14, 5612-5616

-

Miroslav Kloz,Rienk van Grondelle,John T.M. Kennis Phys. Chem. Chem. Phys., 2011,13, 18123-18133

-

Bin Hai,Binqi Wang,Min Yu RSC Adv., 2021,11, 14710-14716

-

Riadh Hanachi,Mohammed A. M. Alkhalifah,Faisal Alresheedi,Bahoueddine Tangour,Majdi Hochlaf New J. Chem., 2021,45, 17796-17807

-

N. Nakagawa,E. J. Derrah,M. Schelwies,F. Rominger,O. Trapp Dalton Trans., 2016,45, 6856-6865

905683-24-1 (N-(5-oxo-1-phenylpyrrolidin-3-yl)thiophene-2-sulfonamide) 関連製品

- 883536-34-3(2-Ethoxy-4,5-dimethylbenzaldehyde)

- 2418727-99-6(5-Ethynyl-2-methyl-3-[(piperazin-1-yl)methyl]phenyl sulfurofluoridate)

- 4747-27-7(methyl(2-{2-(methylamino)ethyldisulfanyl}ethyl)amine)

- 921996-19-2(N-(1,3-benzothiazol-2-yl)-2-2-(4-methoxybenzenesulfonamido)-1,3-thiazol-4-ylacetamide)

- 1361863-84-4(2-Amino-3-(2,4-dichlorophenyl)pyridine-6-methanol)

- 1248797-31-0(2-(Prop-2-yn-1-yl)cyclopentan-1-ol)

- 677749-53-0(6-chloro-3-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-8-fluoro-4(1H)-quinolinone)

- 899991-10-7(1-(3-fluorophenyl)methyl-N-(3-methylphenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide)

- 2171891-19-1(1-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)furan-2-carbonyl-4-methoxypyrrolidine-3-carboxylic acid)

- 1806262-66-7(3-Methyl-6-nitro-2-(trifluoromethoxy)pyridine-5-carboxaldehyde)

推奨される供給者

Henan Dongyan Pharmaceutical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Jinta Yudi Pharmaceutical Technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Shanghai Xinsi New Materials Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

atkchemica

ゴールドメンバー

中国のサプライヤー

試薬

Enjia Trading Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量